WRW4 Trifluoroacetate
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Overview
Description
WRW4 (trifluoroacetate salt) is a peptide antagonist of formyl peptide receptor 2 and formyl peptide receptor 3. It is known for its ability to inhibit increases in intracellular calcium and chemotaxis induced by formyl peptide receptor 1 and formyl peptide receptor 2 agonists . This compound has significant applications in immunology and inflammation research.
Preparation Methods
Synthetic Routes and Reaction Conditions: WRW4 (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove protecting groups from the amino acids .
Industrial Production Methods: In industrial settings, the synthesis of WRW4 (trifluoroacetate salt) follows similar principles but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: WRW4 (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Cleavage from Resin: Trifluoroacetic acid is used to cleave the peptide from the solid-phase resin.
Major Products: The major product of these reactions is the WRW4 peptide itself, with trifluoroacetate as a counterion .
Scientific Research Applications
WRW4 (trifluoroacetate salt) has a wide range of applications in scientific research:
Immunology and Inflammation: It is used to study the role of formyl peptide receptors in immune response and inflammation.
Pulmonary Diseases: Research on acute lung injury and other pulmonary conditions utilizes WRW4 to understand the underlying mechanisms.
Neurodegenerative Diseases: It is employed in studies related to amyloid-beta-induced neurotoxicity, providing insights into diseases like Alzheimer’s.
Mechanism of Action
WRW4 (trifluoroacetate salt) exerts its effects by antagonizing formyl peptide receptor 2 and formyl peptide receptor 3. It inhibits the binding of agonists to these receptors, thereby preventing the downstream signaling pathways that lead to increases in intracellular calcium and chemotaxis . This inhibition affects various cellular processes, including superoxide production and chemotactic migration .
Comparison with Similar Compounds
WKYMVm: An agonist of formyl peptide receptors, used to study receptor activation.
MMK-1: Another formyl peptide receptor agonist, often used in similar research contexts.
Uniqueness of WRW4: WRW4 (trifluoroacetate salt) is unique in its high specificity and potency as an antagonist of formyl peptide receptor 2 and formyl peptide receptor 3. Its ability to inhibit receptor-mediated signaling with an IC50 of 0.23 micromolar makes it a valuable tool in research .
Properties
Molecular Formula |
C63H66F3N15O8 |
---|---|
Molecular Weight |
1218.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C61H65N15O6.C2HF3O2/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46;3-2(4,5)1(6)7/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66);(H,6,7)/t44-,50-,51-,52-,53-,54-;/m0./s1 |
InChI Key |
KIPTTXFGLVJUMS-HNZNYIAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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